molecular formula C9H12N2O B1609340 p-(Dimethylamino)benzaldehyde oxime CAS No. 2929-84-2

p-(Dimethylamino)benzaldehyde oxime

Cat. No. B1609340
CAS RN: 2929-84-2
M. Wt: 164.2 g/mol
InChI Key: UJYKADYTQMVUAG-JXMROGBWSA-N
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Description

P-(Dimethylamino)benzaldehyde oxime is a chemical compound with the molecular formula C9H12N2O . It is an oxime derivative of p-(Dimethylamino)benzaldehyde .


Synthesis Analysis

The synthesis of oximes like p-(Dimethylamino)benzaldehyde oxime often involves a condensation reaction between an aldehyde and hydroxylamine . In this case, the aldehyde functional group in benzaldehyde reacts with hydroxylamine, where the lone pair of electrons on the nitrogen of the hydroxylamine acts as a nucleophile .


Molecular Structure Analysis

The molecular structure of p-(Dimethylamino)benzaldehyde oxime consists of a benzene ring substituted with a dimethylamino group and an oxime group . The InChI representation of the molecule is InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ .


Chemical Reactions Analysis

Oximes like p-(Dimethylamino)benzaldehyde oxime can undergo various reactions. For instance, they can undergo the Beckmann rearrangement to form amides . They can also be hydrolyzed to regenerate the original aldehyde .


Physical And Chemical Properties Analysis

P-(Dimethylamino)benzaldehyde oxime has a molecular weight of 164.20 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact values for properties such as density, boiling point, and vapor pressure are not specified in the search results .

Scientific Research Applications

Synthesis Applications

  • Synthesis of p-(Dimethylamino)-benzoic Acid : p-(Dimethylamino)-benzaldehyde oxime serves as a precursor in the synthesis of p-(Dimethylamino)-benzoic acid, using Ag2O as a catalyst and air as an oxidant, with a yield of 75.8% under optimal conditions (Xie Chuan, 2005).

Kinetic and Spectral Studies

  • Oxidation Studies : The compound is involved in oxidation studies, particularly in the oxidative deamination process by monoamine oxidase B, resulting in protonated imine as the initial product (Edmondson, Bhattacharyya, & Walker, 1993).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Its derivative, 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, acts as a corrosion inhibitor for mild steel in acidic conditions, demonstrating high inhibition efficiency (Singh, Kumar, Udayabhanu, & John, 2016).

Material Science

  • Nonlinear Optical Properties : Semicarbazone of p-dimethylamino benzaldehyde has been identified as a new organic material with interesting nonlinear optical properties, particularly in second harmonic generation (Manivannan & Dhanuskodi, 2003).

Analytical Chemistry

  • Fluorescent Determination of Benzaldehyde : p-(dimethylamino) benzamido-thiosemicarbazide, a derivative, is used for determining benzaldehyde via fluorescence spectroscopy, showing high selectivity and a good linear fluorescence response (Wu Fang-ying, 2008).

Crystallography and Molecular Structure

  • Intermolecular Interaction Studies : The compound's oxime derivatives are used in crystal structure studies, whereHirshfeld surface analysis and DFT calculations highlight the role of NOH intermolecular interactions in these derivatives (Purushothaman & Thiruvenkatam, 2017).

Organic Synthesis

  • Synthesis of Pyrazolo-pyridines : Utilized in the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through reactions involving Hantzsch reaction modifications (Dzvinchuk, 2007).

Environmental Applications

  • Degradation Study : Studied for its degradation under vapor phase hydrogen peroxide conditions, useful in bio-decontamination and chemical contaminant degradation (Švrček, Marhoul, Kacer, Kuzma, Pánek, & Červený, 2010).

Catalysis

  • Catalytic Oxidation : Gold nanoparticles have been used to catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid, demonstrating unique catalytic behaviors (Krieger & Jagodzinski, 2008).

Chemical Safety and Hazard Analysis

  • Thermal Hazard Analysis : Benzaldehyde oxime, a related compound, has been studied for thermal hazards, providing insights into safe handling and storage conditions (Deng, Yao, Chen, Wang, & Chen, 2017).

properties

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYKADYTQMVUAG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425919
Record name p-(Dimethylamino)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

p-(Dimethylamino)benzaldehyde oxime

CAS RN

2929-84-2
Record name Benzaldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-(Dimethylamino)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylaminobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Taga, A Uchiyama, K Machida… - … Section C: Crystal …, 1990 - scripts.iucr.org
… bonds as observed in several oxime derivatives, eg p-nitrobenzaldehyde oxime (Brehm & Watson, 1972; Bachechi & Zambonelli, 1973), p-dimethylamino-benzaldehyde oxime (…
Number of citations: 10 scripts.iucr.org
G Rajendran, RE Santini… - Journal of the American …, 1987 - ACS Publications
Various 15N, 180-labeled compounds were synthesized and the lsO-induced isotope shifts on their 15N NMR spectra were measured in order to examine the effects of structural …
Number of citations: 20 pubs.acs.org

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